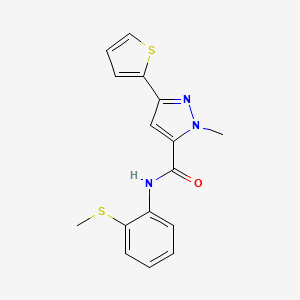

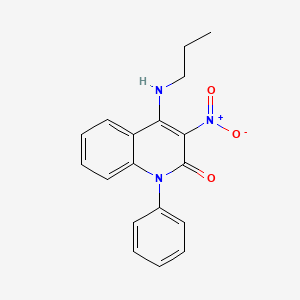

1-methyl-N-(2-(methylthio)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(2-(methylthio)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a heterocyclic compound that contains a pyrazole ring and a thiophene ring, and it has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthetic Pathways and Characterization

This compound has been at the center of various synthetic methodologies aiming to create novel pyrazole derivatives, which hold potential for a wide range of biological applications. For instance, Hassan et al. (2014) demonstrated the synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting their process of synthesis and potential cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Similarly, Kumara et al. (2018) synthesized a novel pyrazole derivative, focusing on its structural characterization through various spectroscopic techniques and evaluating its thermo-optical properties (Kumara, Kumar, Kumar, & Lokanath, 2018).

Potential Therapeutic Applications

The pursuit of understanding the therapeutic potential of pyrazole derivatives has led to the synthesis of compounds with promising biological activities. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles, incorporating the thiophene moiety, and evaluated them as potent anti-tumor agents, revealing promising activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016). This indicates the compound's potential role in the development of new anti-cancer treatments.

Antimicrobial and Antifungal Activities

Research on pyrazole derivatives extends into antimicrobial and antifungal applications, where novel compounds are evaluated for their efficacy against various pathogens. For example, Du et al. (2015) synthesized a series of pyrazole-4-carboxylic acid amides showing significant antifungal activities, surpassing that of known fungicides against phytopathogenic fungi, indicating the potential of these compounds in agricultural applications (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).

Molecular Structure and Interaction Studies

The molecular structure and interactions of pyrazole derivatives are crucial for understanding their biological activities. Prabhuswamy et al. (2016) conducted a study on the crystal structure and Hirshfeld surface analysis of a pyrazole derivative, providing insights into its molecular geometry and potential interaction mechanisms (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

properties

IUPAC Name |

2-methyl-N-(2-methylsulfanylphenyl)-5-thiophen-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c1-19-13(10-12(18-19)15-8-5-9-22-15)16(20)17-11-6-3-4-7-14(11)21-2/h3-10H,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTCCWDPNDVVCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(2-(methylthio)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[2-(2,4-Dimethylphenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2885654.png)

![1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2885659.png)

![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2885660.png)

![6-bromo-3-fluoro-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2885661.png)

![Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2885663.png)

![7-phenyl-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2885666.png)

![7-ethyl-8-methyl-6-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2885669.png)

![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2885673.png)

![1-methyl-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2885676.png)